molecular formula C21H20N2O3S B2904848 N-(4-hydroxyphenyl)-N-methyl-N'-tosylbenzimidamide CAS No. 301194-88-7

N-(4-hydroxyphenyl)-N-methyl-N'-tosylbenzimidamide

Cat. No.: B2904848
CAS No.: 301194-88-7
M. Wt: 380.46
InChI Key: WLLSVBFZRLQFOD-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzimidamide core with a tosyl group and a hydroxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with methylamine to form N-(4-hydroxyphenyl)-N-methylamine. This intermediate is then reacted with tosyl chloride in the presence of a base, such as triethylamine, to yield N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins. Additionally, the tosyl group can increase the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-methyl-N’-tosylbenzimidamide: Similar structure but without the hydroxyphenyl group.

Uniqueness

N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and tosyl groups allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other related compounds.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(25,26)22-21(17-6-4-3-5-7-17)23(2)18-10-12-19(24)13-11-18/h3-15,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLSVBFZRLQFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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